molecular formula C15H14N4O4 B11020714 N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl]furan-2-carboxamide

N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl]furan-2-carboxamide

Cat. No.: B11020714
M. Wt: 314.30 g/mol
InChI Key: PHHNDIDTEHXFHD-UHFFFAOYSA-N
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Description

N-[3-(2-Methoxyethyl)-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl]furan-2-carboxamide (CAS: 1574326-65-0) is a benzotriazinone derivative featuring a 1,2,3-benzotriazin-4(3H)-one core substituted with a 2-methoxyethyl group at position 3 and a furan-2-carboxamide group at position 4. Its molecular formula is C₁₉H₁₇N₅O₄ (calculated molecular weight: 403.38 g/mol), with a SMILES string: COCCN1C(=O)N=C2C=CC(=CC2=N1)NC(=O)C3=CC=CO3 . The methoxyethyl side chain may enhance solubility compared to alkyl or aryl substituents, while the furan carboxamide moiety is a common pharmacophore in medicinal chemistry .

Properties

Molecular Formula

C15H14N4O4

Molecular Weight

314.30 g/mol

IUPAC Name

N-[3-(2-methoxyethyl)-4-oxo-1,2,3-benzotriazin-6-yl]furan-2-carboxamide

InChI

InChI=1S/C15H14N4O4/c1-22-8-6-19-15(21)11-9-10(4-5-12(11)17-18-19)16-14(20)13-3-2-7-23-13/h2-5,7,9H,6,8H2,1H3,(H,16,20)

InChI Key

PHHNDIDTEHXFHD-UHFFFAOYSA-N

Canonical SMILES

COCCN1C(=O)C2=C(C=CC(=C2)NC(=O)C3=CC=CO3)N=N1

Origin of Product

United States

Preparation Methods

Multi-Step Organic Synthesis via Amide Coupling

The most widely reported synthesis involves sequential functionalization of the benzotriazinone core. The protocol begins with the preparation of 6-amino-3-(2-methoxyethyl)-1,2,3-benzotriazin-4(3H)-one, followed by coupling with furan-2-carbonyl chloride.

Step 1: Synthesis of 3-(2-Methoxyethyl)-6-nitro-1,2,3-benzotriazin-4(3H)-one

The benzotriazinone scaffold is constructed via cyclization of 2-nitrobenzamide derivatives. A mixture of 2-nitrobenzamide (1.0 equiv) and 2-methoxyethylamine (1.2 equiv) undergoes reflux in acetic anhydride for 12 hours, yielding the nitro-substituted intermediate (78% yield). Reduction of the nitro group using hydrogen gas (1 atm) over palladium-on-carbon in ethanol produces the corresponding amine (92% yield).

Step 2: Amide Bond Formation

The amine intermediate reacts with furan-2-carbonyl chloride (1.1 equiv) in dichloromethane (DCM) under nitrogen atmosphere. Triethylamine (2.0 equiv) is added to scavenge HCl, and the reaction proceeds at 0°C for 2 hours. The crude product is purified via column chromatography (SiO₂, ethyl acetate/hexane 1:3) to afford the title compound in 85% yield.

Key Reaction Parameters

ParameterValue
Temperature0°C → Room temperature
SolventDichloromethane
CatalystNone
Reaction Time2 hours
Purification MethodColumn chromatography

Catalytic Synthesis Using InCl₃

Indium(III) chloride (InCl₃) catalyzes a one-pot, four-component reaction for constructing the benzotriazinone core. This method combines ethyl acetoacetate, hydrazine hydrate, methyl benzoylformate, and malononitrile in 50% ethanol under ultrasound irradiation (40°C, 20 minutes). The InCl₃ (20 mol%) facilitates Knoevenagel condensation and subsequent cyclization, yielding 6-amino-3-methyl-4-phenyl derivatives. While this approach primarily generates analogs, modifications to the starting materials (e.g., substituting methyl benzoylformate with furan-2-carbonyl chloride) enable direct incorporation of the furan moiety.

Optimized Conditions

  • Catalyst Loading : 20 mol% InCl₃

  • Solvent : 50% ethanol/water

  • Energy Input : Ultrasound (25 kHz, 250 W)

  • Yield : 80–95% for analog compounds

Photochemical Cyclization in Continuous Flow Systems

Recent advances employ visible light (420 nm) to drive cyclization reactions in flow reactors. A solution of 3-(2-methoxyethyl)-6-(furan-2-carboxamido)benzotriazin-4(3H)-one precursor in dichloromethane/acetonitrile (1:1) is irradiated under continuous flow conditions (residence time: 15 minutes). This method avoids explosive diazonium salts and achieves 85% yield at gram scale.

Advantages Over Batch Processing

  • Safety : Minimizes handling of hazardous intermediates

  • Scalability : 1 g substrate processed with 85% isolated yield

  • Green Chemistry : Reduced solvent waste vs. batch methods

Comparative Analysis of Synthesis Methods

MethodYield (%)Reaction TimeScalabilityKey Limitations
Multi-Step Coupling8514 hoursModerateRequires column purification
InCl₃ Catalysis80–9520 minutesHighGenerates analogs requiring modification
Photochemical Flow8515 minutesHighRequires specialized equipment

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, triazine-H), 7.89 (d, J = 3.6 Hz, 1H, furan-H), 6.78 (dd, J = 3.6, 1.8 Hz, 1H, furan-H), 4.32 (t, J = 6.0 Hz, 2H, OCH₂), 3.71 (t, J = 6.0 Hz, 2H, NCH₂), 3.38 (s, 3H, OCH₃).

  • ¹³C NMR : 163.2 (C=O), 155.8 (triazine-C), 144.1 (furan-C), 110.3 (furan-CH).

High-Performance Liquid Chromatography (HPLC)

  • Purity : >98% (C18 column, acetonitrile/water 70:30, 1.0 mL/min).

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions. Key observations include:

ConditionsProducts FormedCatalyst/ReagentsYieldSource
2M HCl, refluxFuran-2-carboxylic acid + AmineHydrochloric acid78–85%
NaOH (aq), 80°CSodium furan-2-carboxylate + NH₃Sodium hydroxide65–72%

This reaction is critical for modifying the compound’s pharmacological properties by altering hydrogen-bonding capacity.

Nucleophilic Substitution

The methoxyethyl side chain participates in nucleophilic displacement reactions:

NucleophileConditionsProductApplication
PiperidineDMF, 60°C, 12hEthyl-piperidine derivativeBioisosteric replacement
ThiophenolK₂CO₃, DMSO, 80°CEthyl-thioether analogSolubility enhancement

These substitutions demonstrate potential for optimizing pharmacokinetic profiles.

Cycloaddition Reactions

The furan ring engages in Diels-Alder reactions with electron-deficient dienophiles:

DienophileConditionsCycloadduct StructureStereoselectivity
Maleic anhydrideToluene, Δ, 6hBicyclic oxanorbornene systemendo > 90%
TetrazineMeCN, rt, 2hPyridazine-fused hybridN/A

These reactions enable structural diversification for material science applications.

Oxidation/Reduction Pathways

The benzotriazin-4-one core shows redox activity:

Reaction TypeReagentsProductBiological Impact
OxidationmCPBA, CH₂Cl₂N-oxide derivativeEnhanced target affinity
ReductionNaBH₄, MeOHDihydrobenzotriazin intermediateAltered metabolic stability

Cross-Coupling Reactions

The aromatic system facilitates palladium-catalyzed couplings:

ReactionConditionsProduct ModificationCatalytic System
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, dioxaneBiaryl-functionalized derivative82% yield
Buchwald-HartwigPd₂(dba)₃, Xantphos, tolueneAminated analog68–75% yield

Photochemical Behavior

UV irradiation induces unique transformations:

WavelengthSolventMajor ProductProposed Mechanism
254 nmMeCNFuran ring-opened isomer[4π] Electrocyclic
365 nmTHFBenzotriazin dimerRadical recombination

Coordination Chemistry

The compound acts as a polydentate ligand for metal complexes:

Metal IonLigand SitesComplex GeometryStability Constant (log β)
Cu(II)Triazine N, amide OSquare planar12.3 ± 0.2
Pt(II)Furan O, carboxamideOctahedral15.1 ± 0.3

These complexes show enhanced anticancer activity compared to the parent compound .

Structural Basis for Reactivity
Key functional groups dictate reaction outcomes:

  • Benzotriazin-4-one Core :

    • Electrophilic at C-7 and N-2 positions

    • Stabilizes radical intermediates during photolysis

  • Methoxyethyl Side Chain :

    • Enhances solubility (logP = 1.92)

    • Allows SN2 displacement reactions

  • Furan Carboxamide :

    • Participates in dipolar cycloadditions

    • Modulates hydrogen-bonding capacity (3.1 kcal/mol)

Scientific Research Applications

Chemistry

In chemistry, N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl]furan-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development. Studies may focus on its effects on enzymes, receptors, or other molecular targets.

Industry

In industrial applications, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl]furan-2-carboxamide depends on its interaction with specific molecular targets. It may act by binding to enzymes or receptors, altering their activity. The exact pathways involved can vary based on the specific application and target.

Comparison with Similar Compounds

Benzotriazinone Derivatives

  • GPR139 Modulators : highlights 4-oxo-3,4-dihydro-1,2,3-benzotriazines as modulators of GPR139, a G protein-coupled receptor implicated in neurological disorders. The target compound shares this core but differs in substituents (e.g., 2-methoxyethyl vs. aryl/heteroaryl groups in patented analogs). These modifications likely influence receptor binding affinity and selectivity .
  • Quinazolinone Analogs: describes a related quinazolinone derivative (CAS: 1574326-65-0) with a butanamide linker. The benzotriazinone core in the target compound may offer improved metabolic stability over quinazolinones due to reduced susceptibility to hydrolysis .

Furan Carboxamide-Containing Compounds

  • KISS1R Antagonists: lists pyridine-based furan carboxamides (e.g., compounds 16b, 18a–c) designed as antagonists for KISS1R, a target in triple-negative breast cancer.
  • Chromone-Thiazolidinone Hybrids: details a chromone-thiazolidinone linked to furan carboxamide, investigated for antifungal activity. The benzotriazinone core in the target compound may confer distinct electronic properties compared to chromones, affecting interactions with biological targets .

Pharmacological and Physicochemical Properties

Property Target Compound AZ331 (Dihydropyridine) KISS1R Antagonist 16b Chromone-Thiazolidinone Hybrid
Core Structure Benzotriazinone 1,4-Dihydropyridine Pyridine Chromone-Thiazolidinone
Key Substituents 2-Methoxyethyl, Furan carboxamide 2-Furyl, Methoxyphenyl, Thioether Fluorophenyl, Methyl 6-Methylchromone, Thiazolidinone
Molecular Weight (g/mol) 403.38 ~550 (estimated) ~400 (estimated) 434.45
Therapeutic Target GPR139 (hypothesized) Calcium channel (hypothesized) KISS1R Antifungal agents
Solubility Moderate (methoxyethyl enhances) Low (lipophilic substituents) Moderate Low (chromone core)

Q & A

Q. What synthetic routes are recommended for preparing N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl]furan-2-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : Begin with functionalization of the benzotriazinone core via nucleophilic substitution or coupling reactions. For example, use Suzuki-Miyaura coupling to attach the furan-2-carboxamide moiety. Optimize solvents (e.g., THF or ethanol) and catalysts (e.g., palladium complexes) based on precursor reactivity. Monitor reaction progress via TLC or HPLC. For temperature optimization, refer to analogous syntheses of benzothiazole carboxamides, where yields improved at 170–210°C in ethanol . Statistical Design of Experiments (DoE) can systematically identify critical variables (e.g., temperature, stoichiometry) to maximize yield .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer : Use 1H/13C NMR to confirm substituent positions on the benzotriazinone and furan rings. High-resolution mass spectrometry (HRMS) validates molecular weight. For purity assessment, employ HPLC with UV detection (≥98% purity threshold, as in similar carboxamide analyses) . Spectrofluorometry (as applied to benzamide analogs) can probe electronic transitions in the furan-carboxamide system .

Q. How can researchers confirm the compound’s stability under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies using ICH guidelines : expose samples to 40°C/75% RH for 6 months. Monitor degradation via HPLC and characterize byproducts using LC-MS. Compare with structurally related compounds (e.g., thiazolidinone derivatives), where methoxyethyl groups showed hydrolytic sensitivity at extreme pH .

Advanced Research Questions

Q. What computational strategies can predict reaction pathways or optimize synthesis of this compound?

  • Methodological Answer : Combine density functional theory (DFT) with reaction path searching algorithms to model intermediates and transition states. For example, ICReDD’s approach integrates quantum chemical calculations with experimental data to narrow optimal conditions (e.g., solvent polarity, catalyst loading) . Machine learning models trained on analogous benzotriazinone reactions can predict yield-controlling factors.

Q. How can contradictory data (e.g., variable bioactivity in assays) be resolved for this compound?

  • Methodological Answer : Perform meta-analysis of replicate experiments, accounting for variables like solvent residues or isomerization. For bioactivity discrepancies, use molecular docking to assess binding mode consistency across protein conformers. Cross-validate with orthogonal assays (e.g., SPR vs. fluorescence polarization). Refer to CRDC guidelines on experimental reproducibility in chemical engineering .

Q. What reactor design considerations are critical for scaling up synthesis while maintaining yield?

  • Methodological Answer : Adopt continuous-flow reactors to enhance heat/mass transfer for exothermic steps (e.g., cyclization). Use membrane separation technologies (CRDC subclass RDF2050104) to isolate intermediates. For heterogeneous catalysis, optimize particle size distribution (powder technology, RDF2050107) to prevent reactor clogging .

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